molecular formula C13H9Cl2NO2 B1422371 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine CAS No. 1187166-67-1

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine

Cat. No.: B1422371
CAS No.: 1187166-67-1
M. Wt: 282.12 g/mol
InChI Key: LMQOVLSKXLKJJS-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine is a chemical compound that belongs to the class of benzoyl pyridines It is characterized by the presence of a dichlorobenzoyl group attached to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine typically involves the reaction of 3,5-dichlorobenzoyl chloride with 6-methoxypyridine in the presence of a base such as pyridine. The reaction is carried out under nitrogen atmosphere to prevent oxidation and is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Condensation Reactions: The compound can react with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Condensation: Catalysts such as acids or bases can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(3,5-dichlorobenzoyl)-6-formylpyridine .

Scientific Research Applications

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorobenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets. The dichlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dichlorobenzoyl)pyridine: Lacks the methoxy group, which may affect its solubility and biological activity.

    2-(3,5-Dichlorobenzoyl)-4-methoxypyridine: The position of the methoxy group can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

2-(3,5-Dichlorobenzoyl)-6-methoxypyridine is unique due to the specific positioning of the methoxy group, which can significantly impact its chemical and biological properties. This positioning can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Properties

IUPAC Name

(3,5-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQOVLSKXLKJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216677
Record name (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-67-1
Record name (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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